

Neorauflavane: A Technical Guide to its Chemistry, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neorauflavane	
Cat. No.:	B609529	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane is a naturally occurring neoflavonoid compound that has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of **Neorauflavane**, including its chemical identity, biological properties, and the methodologies used to isolate and evaluate it. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification

Identifier	Value
IUPAC Name	4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol[1]
CAS Number	53734-74-0[1][2]
Molecular Formula	C21H22O5
Molecular Weight	354.4 g/mol

Biological Activity: Tyrosinase Inhibition



Neorauflavane, isolated from the Asian plant Campylotropis hirtella, has been identified as a highly potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] Its inhibitory effects are significantly greater than that of the commonly used standard, kojic acid.[2]

Ouantitative Data on Tyrosinase Inhibition

Parameter	Value	Reference
Monophenolase Activity IC50	30 nM	[2]
Diphenolase Activity IC50	500 nM	[2]
Melanin Content Reduction IC₅₀ (B16 melanoma cells)	12.95 μΜ	[2]

Kinetic Analysis of Tyrosinase Inhibition

Kinetic studies have revealed that **Neorauflavane** acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2] It exhibits a simple reversible slow-binding inhibition against monophenolase.[2]

Kinetic Parameter	Value	Reference
K _i (app)	1.48 nM	[2]
kз	0.0033 nM ⁻¹ min ⁻¹	[2]
k ₄	0.0049 min ⁻¹	[2]

Experimental Protocols Isolation of Neorauflavane from Campylotropis hirtella

The following is a generalized protocol based on literature descriptions for the isolation of **Neorauflavane**:

 Extraction: The dried and powdered roots of Campylotropis hirtella are extracted with methanol (MeOH).



- Solvent Partitioning: The resulting methanol extract is then partitioned successively with different solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and nbutanol (n-BuOH), to fractionate the components based on their solubility.
- Chromatographic Separation: The bioactive fraction (typically the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the target compound. This may include:
 - Silica gel column chromatography.
 - Sephadex LH-20 column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation: The chemical structure of the isolated **Neorauflavane** is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Tyrosinase Inhibition Assay

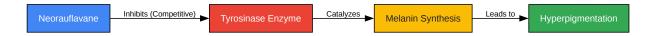
The following protocol outlines the key steps in assessing the tyrosinase inhibitory activity of **Neorauflavane**:

- Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine (as the substrate for monophenolase activity) or L-DOPA (as the substrate for diphenolase activity) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- Assay Reaction:
 - The assay is typically performed in a 96-well microplate.
 - A mixture of the tyrosinase enzyme solution and the test compound (Neorauflavane at various concentrations) is pre-incubated.
 - The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).
- Measurement of Activity: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.



• Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizations Logical Relationship of Neorauflavane's Bioactivity

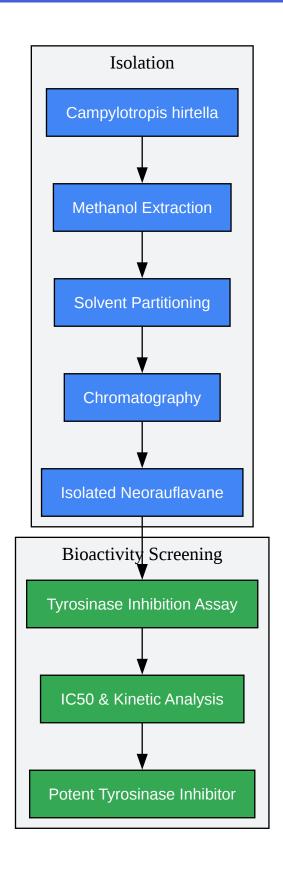


Click to download full resolution via product page

Caption: **Neorauflavane**'s inhibitory action on tyrosinase disrupts the melanin synthesis pathway.

Experimental Workflow for Neorauflavane Isolation and Bioactivity Screening





Click to download full resolution via product page

Caption: Workflow from plant material to the identification of **Neorauflavane**'s bioactivity.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. New flavonoids from Campylotropis hirtella with immunosuppressive activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent tyrosinase inhibitor, neorauflavane from Campylotropis hirtella and inhibitory mechanism with molecular docking PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Neorauflavane: A Technical Guide to its Chemistry, Bioactivity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609529#neorauflavane-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com